

An In-depth Technical Guide to 2-Chloroethoxytrimethylsilane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloroethoxytrimethylsilane

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For Researchers, Scientists, and Drug Development Professionals

Core Properties of 2-Chloroethoxytrimethylsilane

2-Chloroethoxytrimethylsilane, identified by the CAS Number 18157-17-0, is a valuable organosilicon compound. Its utility in chemical synthesis stems from the unique reactivity of its chloro and trimethylsilyl ether functional groups.

Molecular Structure and Formula

The fundamental identity of any chemical reagent begins with its molecular formula and weight.

2-Chloroethoxytrimethylsilane possesses the linear formula $\text{ClCH}_2\text{CH}_2\text{OSi}(\text{CH}_3)_3$.^[1] This structure combines a chloroethyl group with a trimethylsilyl ether.

A visual representation of the molecular structure is provided below:

Caption: Molecular structure of **2-Chloroethoxytrimethylsilane**.

Physicochemical Properties

A summary of the key quantitative data for **2-Chloroethoxytrimethylsilane** is presented in the table below for easy reference.

Property	Value	Source
Molecular Formula	C ₅ H ₁₃ ClOSi	[1]
Molecular Weight	152.69 g/mol	[1]
Boiling Point	134 °C (lit.)	[1]
Density	0.944 g/mL at 25 °C (lit.)	[1]
Refractive Index	n _{20/D} 1.414 (lit.)	[1]
Flash Point	31 °C (87.8 °F) - closed cup	[1]

Synthesis of 2-Chloroethoxytrimethylsilane

The synthesis of silyl ethers is a fundamental transformation in organic chemistry. While several methods exist, a common approach involves the reaction of an alcohol with a silyl halide in the presence of a base.

A generalized synthetic pathway is illustrated below:

Caption: Generalized workflow for the synthesis of **2-Chloroethoxytrimethylsilane**.

Applications in Research and Drug Development

The chlorine atom in halogenated organic compounds is a key feature in medicinal chemistry, often enhancing the pharmacological properties of a molecule.[2] Organosilicon compounds also play a crucial role in modern drug design, influencing properties like lipophilicity, solubility, and metabolic stability.[3]

2-Chloroethoxytrimethylsilane serves as a versatile building block in the synthesis of more complex molecules. Its primary application lies in its use as a protecting group for hydroxyl functionalities. The trimethylsilyl (TMS) group can be readily introduced and subsequently removed under mild conditions, making it an invaluable tool in multi-step organic synthesis.

Role as a Protecting Group

The 2-(trimethylsilyl)ethoxymethyl (SEM) group, for which a related compound, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), is a common precursor, is a widely used

protecting group for alcohols, amines, and other functional groups.^[4] The principles of using silyl ethers as protecting groups are directly applicable to understanding the utility of **2-Chloroethoxytrimethylsilane**.

Safety, Handling, and Storage

Proper handling and storage of **2-Chloroethoxytrimethylsilane** are paramount for laboratory safety. It is a flammable liquid and vapor and can cause skin and serious eye irritation.^{[1][5]}

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn, including:

- Eyeshields and a face shield^[1]
- Chemical-resistant gloves^[1]
- A respirator with a suitable filter (e.g., type ABEK (EN14387))^[1]

Handling and Storage

- Handling: Use in a well-ventilated area, preferably under a chemical fume hood.^[6] Keep away from heat, sparks, and open flames.^{[5][6]} Ground and bond containers and receiving equipment to prevent static discharge.^{[5][6]}
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.^{[6][7]} It is classified as a flammable liquid (Storage Class 3).^[1]

First-Aid Measures

In case of exposure, the following first-aid measures should be taken:

- After inhalation: Move the person to fresh air.^{[5][8]}
- After skin contact: Wash with plenty of soap and water.^[5]
- After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.^{[5][6]}

- After ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[\[6\]](#)
[\[8\]](#)

Experimental Protocol: Silylation of a Primary Alcohol

This protocol provides a detailed, step-by-step methodology for the protection of a primary alcohol using a silylating agent, illustrating a common application of compounds like **2-Chloroethoxytrimethylsilane**.

Objective: To protect a primary alcohol (e.g., benzyl alcohol) with a trimethylsilyl group.

Materials:

- Benzyl alcohol
- **2-Chloroethoxytrimethylsilane**
- Anhydrous dichloromethane (DCM)
- Anhydrous triethylamine (Et_3N)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Magnetic stirrer and stir bar
- Round-bottom flask
- Septum and needles
- Separatory funnel

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equivalent) and anhydrous DCM.
- **Addition of Base:** Add anhydrous triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
- **Addition of Silylating Agent:** Slowly add **2-Chloroethoxytrimethylsilane** (1.1 equivalents) dropwise to the stirred solution.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
- **Extraction:** Separate the layers and extract the aqueous layer with DCM (2x).
- **Washing:** Combine the organic layers and wash with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to afford the desired silyl ether.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloroethoxytrimethylsilane]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b099669#2-chloroethoxytrimethylsilane-molecular-weight-and-formula>]

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